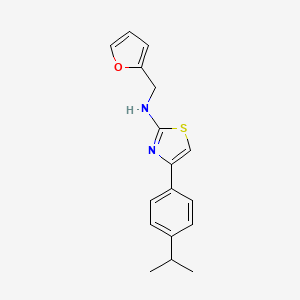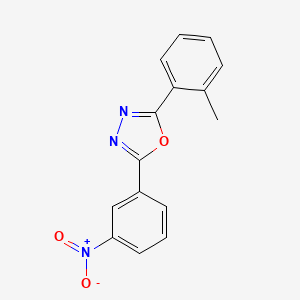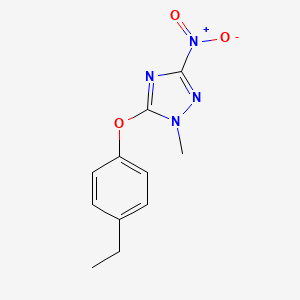![molecular formula C22H19N3O B5710276 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide, commonly referred to as BBIMB, is a benzimidazole derivative that has been studied for its potential applications in scientific research. BBIMB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mecanismo De Acción
The mechanism of action of BBIMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BBIMB has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), both of which are involved in cell signaling pathways. BBIMB has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBIMB has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC, PDE, and topoisomerase II, BBIMB has been shown to induce apoptosis (programmed cell death) in cancer cells. BBIMB has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBIMB has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. BBIMB has not been extensively studied in vivo, and its potential side effects are not well understood. Additionally, BBIMB may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific research context.
Direcciones Futuras
There are many potential future directions for research on BBIMB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of BBIMB and its potential side effects. Overall, BBIMB is a promising tool for scientific research, and its potential applications are wide-ranging.
Métodos De Síntesis
BBIMB can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with benzyl chloride and subsequent reaction with benzoyl chloride. Another method involves the reaction of 2-aminobenzimidazole with 4-fluorobenzyl bromide and subsequent reaction with benzoyl chloride. Both methods have been shown to produce high yields of BBIMB.
Aplicaciones Científicas De Investigación
BBIMB has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, BBIMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, BBIMB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, BBIMB has been shown to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(18-11-5-2-6-12-18)23-15-21-24-19-13-7-8-14-20(19)25(21)16-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXIYLJJLZNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)


![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

